Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate is an organic compound that features a biphenyl core with a dioxolane ring and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced by reacting the biphenyl derivative with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may participate in pathways related to oxidative stress, signal transduction, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar reactivity but lacking the biphenyl core.
Methyl 2-(1,3-dioxolan-2-yl)benzoate: Another ester derivative with a single aromatic ring.
Uniqueness
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylate is unique due to its biphenyl core, which imparts additional stability and electronic properties compared to simpler dioxolane derivatives. This makes it particularly valuable in applications requiring robust and versatile molecular frameworks .
Biological Activity
Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative characterized by a unique combination of functional groups, including a dioxolane ring and a methyl ester. Its molecular formula is C17H16O4, with a molecular weight of 284.31 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Structural Characteristics
The structure of this compound consists of:
- Biphenyl Core : Two benzene rings connected by a single bond.
- Dioxolane Ring : A five-membered ring containing two oxygen atoms.
- Methyl Ester Group : A carboxylic acid derivative that enhances solubility and bioavailability.
The specific meta-substitution pattern of the dioxolane and methyl ester groups on the biphenyl core may influence its biological interactions and properties.
Anticancer Activity
Research indicates that biphenyl derivatives can exhibit significant anticancer properties. For example:
- Quinoxaline Derivatives : Studies have shown that certain quinoxaline derivatives exhibit IC50 values in the low micromolar range against cancer cell lines (e.g., HCT-116 and MCF-7) . This suggests that similar biphenyl compounds may also possess anticancer potential.
Antiviral Properties
Compounds structurally related to this compound have been explored for antiviral activity:
- HIV Inhibition : Some derivatives have shown promising results against HIV with EC50 values indicating effective inhibition at low concentrations . This highlights the potential for further exploration of this compound in antiviral research.
Synthesis and Chemical Modifications
The synthesis of this compound typically involves multi-step processes that may include:
- Formation of the dioxolane ring through acetalization.
- Coupling with the biphenyl moiety using various coupling reactions.
These synthetic routes not only yield the target compound but also allow for further chemical modifications that could enhance its biological activity.
Potential Applications
Given its structural features and preliminary findings from related compounds, this compound may have applications in:
- Pharmaceutical Development : As a lead compound for developing new anticancer or antiviral agents.
- Material Science : Due to its unique chemical properties that could be leveraged in supramolecular chemistry or liquid crystalline applications.
Properties
Molecular Formula |
C17H16O4 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 3-[3-(1,3-dioxolan-2-yl)phenyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-19-16(18)14-6-2-4-12(10-14)13-5-3-7-15(11-13)17-20-8-9-21-17/h2-7,10-11,17H,8-9H2,1H3 |
InChI Key |
JUWFGIAEZFVCSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C3OCCO3 |
Origin of Product |
United States |
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